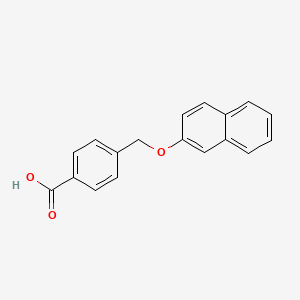

4-(naphthalen-2-yloxymethyl)benzoic Acid

Description

Foundational Significance of Aryloxymethyl Benzoic Acid Scaffolds in Molecular Design

The aryloxymethyl benzoic acid scaffold is a key structural motif in the design of new molecules. Benzoic acid and its derivatives are recognized as versatile building blocks in the synthesis of a wide array of organic compounds. preprints.orgresearchgate.netnih.gov Their utility stems from the reactivity of the carboxylic acid group and the stability of the aromatic ring, which can be modified with various functional groups to tune the molecule's properties.

Beyond pharmaceuticals, aromatic carboxylic acids are important intermediates in the synthesis of materials like liquid crystals and polymers. researchgate.netnih.gov The rigid nature of the aromatic rings combined with the potential for hydrogen bonding through the carboxylic acid group can lead to the formation of highly ordered structures. nih.gov The specific geometry of the aryloxymethyl benzoic acid scaffold can therefore be exploited to create materials with desired optical or thermal properties.

Overview of the Naphthalene (B1677914) Moiety's Contribution to Organic Functionality

The naphthalene moiety, a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a fundamental component in organic chemistry. vedantu.comalfa-chemistry.com Its planar structure and extended π-electron system impart unique properties that make it a valuable addition to complex molecules. vedantu.com Naphthalene is a versatile platform in medicinal chemistry and is found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ekb.egresearchgate.netijpsjournal.com

The key contributions of the naphthalene moiety to a molecule's functionality include:

Increased Lipophilicity: The large, nonpolar surface area of the naphthalene ring system generally increases the lipophilicity (fat-solubility) of a compound. This property can be crucial for its ability to permeate biological membranes.

π-π Stacking Interactions: The flat, electron-rich surface of the naphthalene ring allows it to participate in π-π stacking interactions with other aromatic systems. These non-covalent interactions are important in the binding of molecules to biological targets and in the self-assembly of molecules in materials science.

A Scaffold for Functionalization: The naphthalene ring can be substituted at various positions, allowing for the precise placement of functional groups. This provides a way to fine-tune the electronic and steric properties of the molecule. lifechemicals.com The different positions on the naphthalene ring (α and β) have distinct reactivities, offering further control in synthetic strategies. samipubco.com

Metabolic Stability: In drug design, replacing a single benzene ring with a naphthalene moiety can sometimes improve the metabolic stability of a molecule, altering how it is processed in the body. nih.gov

Below is a table summarizing some of the key physical properties of naphthalene.

| Property | Value |

| Molecular Formula | C₁₀H₈ |

| Molar Mass | 128.17 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 80.26 °C |

| Boiling Point | 218 °C |

| Solubility in water | Insoluble |

Data sourced from references vedantu.comalfa-chemistry.comnih.gov.

Positioning of 4-(Naphthalen-2-yloxymethyl)benzoic Acid within Contemporary Chemical Research

The compound this compound is a specific example that combines the aryloxymethyl benzoic acid scaffold with the naphthalene moiety. Research into this compound and its close derivatives is primarily focused on synthesis, characterization, and the exploration of its potential applications in materials science and as an intermediate for more complex molecules.

The synthesis of related structures, such as 2-(naphthalen-2-yloxymethyl)-1H-benzimidazole derivatives, has been reported in the literature. arabjchem.orgresearchgate.net These synthetic routes often involve the reaction of a naphthol derivative with a substituted benzoic acid precursor. The characterization of these molecules relies on standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), to confirm their structure and purity. arabjchem.org

For instance, the synthesis of 2-{2-[(naphthalen-2-yloxy)methyl]-1H-benzimidazol-1-yl}acetohydrazide, a related compound, was achieved and its structure confirmed by spectroscopic methods. arabjchem.org The reported spectral data for this and similar compounds provide a reference for the expected signals for this compound.

| Technique | Key Observations |

|---|---|

| IR Spectroscopy | Characteristic peaks for C=O stretching of the carboxylic acid, C-O ether linkage, and aromatic C-H bonds are expected. For benzoic acid derivatives, C=O stretching vibrations are typically observed in the range of 1680-1710 cm⁻¹ for the dimer and around 1740 cm⁻¹ for the monomer. researchgate.net |

| ¹H-NMR Spectroscopy | Signals corresponding to the protons on the naphthalene ring system and the benzoic acid ring would be observed in the aromatic region (typically 7.0-8.5 ppm). A characteristic singlet for the methylene (B1212753) (-CH₂-) protons of the oxymethyl bridge would be expected around 5.0-5.5 ppm. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C-NMR Spectroscopy | Distinct signals for all carbon atoms would be present, including the carbonyl carbon of the carboxylic acid (typically >165 ppm), the carbons of the two aromatic rings, and the methylene carbon of the ether linkage. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound would be a key feature, confirming its molecular formula. |

Research into materials such as naphthalene-2-yl-4-(alkoxy) benzoates explores how the combination of the naphthalene and benzoic acid moieties can lead to the formation of liquid crystals. researchgate.net The investigation of this compound fits within this broader context of creating novel organic materials with specific, tunable properties based on well-defined molecular architectures.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(naphthalen-2-yloxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O3/c19-18(20)15-7-5-13(6-8-15)12-21-17-10-9-14-3-1-2-4-16(14)11-17/h1-11H,12H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDIWKUXDMWKRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Derivatization of 4 Naphthalen 2 Yloxymethyl Benzoic Acid

Elaboration of the 2-Naphthyloxymethyl Moiety Synthesis

Optimization of Williamson Ether Synthesis for Aryloxymethyl Linkages

The most established and versatile method for forming the ether bond in 4-(naphthalen-2-yloxymethyl)benzoic acid is the Williamson ether synthesis. wvu.edumasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, where a nucleophilic alkoxide (or, in this case, a naphthoxide) attacks an electrophilic carbon atom bearing a suitable leaving group. masterorganicchemistry.com

The synthesis can be approached from two retrosynthetic disconnections:

Route A: Reaction of sodium or potassium 2-naphthoxide with an ester of 4-(halomethyl)benzoic acid (e.g., methyl 4-(bromomethyl)benzoate).

Route B: Reaction of a 4-hydroxybenzoate (B8730719) salt with 2-(halomethyl)naphthalene.

Route A is generally preferred due to the higher reactivity of primary benzylic halides compared to the alternative of using an aryl halide, which is unreactive in typical SN2 conditions. masterorganicchemistry.com The first step involves the deprotonation of 2-naphthol (B1666908) using a suitable base to form the potent 2-naphthoxide nucleophile. wvu.edukhanacademy.org This is then reacted with the electrophilic benzoic acid derivative.

Optimization of this synthesis is crucial for achieving high yields and purity. Key parameters include the choice of base, solvent, temperature, and leaving group. Strong bases like sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or sodium hydride (NaH) are effective for deprotonating 2-naphthol. wvu.edumasterorganicchemistry.com The reaction is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetone, which can solvate the cation of the base without interfering with the nucleophile.

| Parameter | Reagent/Condition | Rationale and Impact on Reaction |

|---|---|---|

| Base | NaOH, KOH, K2CO3, NaH | Deprotonates the phenolic hydroxyl group of 2-naphthol to form the highly nucleophilic naphthoxide ion. The choice of base can affect reaction rate and compatibility with other functional groups (e.g., esters). |

| Solvent | DMF, Acetone, Acetonitrile, Ethanol (B145695) | Polar aprotic solvents (DMF, Acetone) are generally preferred as they solvate the counter-ion but do not solvate the nucleophile, increasing its reactivity. Protic solvents like ethanol can also be used. wvu.edu |

| Leaving Group | -Br, -I, -OTs (tosylate) | Good leaving groups are essential for the SN2 reaction. Iodides are typically more reactive than bromides, which are more reactive than chlorides. Tosylates are also excellent leaving groups. masterorganicchemistry.com |

| Temperature | Room Temperature to Reflux | Heating is often required to increase the reaction rate, but excessive temperatures can lead to side reactions. The optimal temperature depends on the specific reactivity of the substrates and the solvent used. wvu.edu |

Exploration of Alternative Formation Routes for the Ether Bond

While the Williamson synthesis is the workhorse for this transformation, other methods for C-O bond formation exist, particularly in cases where the SN2 reaction is inefficient. A high-temperature catalytic Williamson ether synthesis (CWES) has been developed that allows the use of weaker alkylating agents, such as alcohols or esters, at temperatures above 300°C, avoiding the production of salt byproducts. researchgate.net For aromatic systems, modern cross-coupling reactions, such as the Buchwald-Hartwig C-O coupling, provide a powerful palladium-catalyzed alternative for forming aryl ethers, though this is often more complex and costly than the classical Williamson approach for this specific substrate. Zeolite catalysts have also been studied for the O-alkylation of 2-naphthol with agents like methanol (B129727) and dimethyl carbonate, which can offer advantages in catalyst recyclability and product selectivity. researchgate.net

Synthetic Pathways to the Benzoic Acid Core and its Functionalization

The 4-substituted benzoic acid core is a crucial building block. A common and direct precursor is methyl 4-(bromomethyl)benzoate. This intermediate can be synthesized from methyl p-toluate (B1214165) (methyl 4-methylbenzoate) via a radical bromination of the benzylic methyl group. This reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, using N-bromosuccinimide (NBS) as the bromine source.

Alternatively, the benzoic acid moiety can be generated by the oxidation of a benzylic methyl group. organic-chemistry.org For instance, a precursor molecule like 4-methyl-1-((naphthalen-2-yloxy)methyl)benzene could be synthesized first, followed by oxidation of the 4-methyl group to a carboxylic acid. A variety of oxidizing agents can accomplish this, including potassium permanganate (B83412) (KMnO₄) or chromic acid. More modern and selective catalytic methods often employ transition metal salts, such as those containing cobalt or manganese, with air or molecular oxygen as the oxidant. organic-chemistry.orgresearchgate.net A European patent describes a process for oxidizing toluene (B28343) derivatives to benzoic acids using a transition metal salt in conjunction with a phase-transfer catalyst. googleapis.com

Another approach involves the synthesis of 4-(hydroxymethyl)benzoic acid from p-xylene (B151628) using metal-organic framework (M-OF) catalysts. google.com The resulting hydroxymethyl group can then be converted into a good leaving group, such as a bromide, to prepare it for the Williamson ether synthesis.

Regioselective Synthesis and Isomer Control for 4-Substitution

Achieving the correct regiochemistry—with the naphthalenyloxymethyl group at the 4-position (para) of the benzoic acid ring—is fundamental to the synthesis. The most straightforward and effective strategy for ensuring this outcome is to use starting materials that already possess the desired substitution pattern.

The synthesis must begin with:

2-Naphthol: To ensure the ether linkage is at the C-2 position of the naphthalene (B1677914) ring. Using the 1-naphthol (B170400) isomer would result in the incorrect product.

A para-substituted benzoic acid derivative: Starting with a precursor like methyl p-toluate or 4-(bromomethyl)benzoic acid guarantees that the final functionalization occurs at the desired 4-position. rsc.org

While advanced techniques for directed C-H activation exist, which can introduce substituents at specific positions on an aromatic ring, they are less practical for this target molecule. mdpi.com For example, the carboxylate group is known to be an effective ortho-directing group in metalation reactions. However, directing a substituent to the para position is more complex and is most reliably achieved by starting with a para-substituted precursor.

Catalytic Approaches and Reaction Condition Optimization in Target Molecule Synthesis

Catalysis plays a significant role in nearly every step of the synthesis of this compound, from the formation of the ether bond to the synthesis of the benzoic acid core.

In the Williamson ether synthesis, Phase-Transfer Catalysis (PTC) is a highly effective technique. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or Aliquat 336, facilitates the transfer of the naphthoxide anion from a solid or aqueous phase into the organic phase containing the alkyl halide electrophile. phasetransfercatalysis.comphasetransfer.comphasetransfer.com This dramatically increases the reaction rate and allows for the use of milder conditions and less expensive inorganic bases like NaOH or K₂CO₃. The use of PTC can also enhance selectivity for O-alkylation over competing C-alkylation, which can be an issue with reactive ambident nucleophiles like naphthoxides. phasetransfercatalysis.com An example of a Williamson ether synthesis of allyl 2-naphthyl ether specifically mentions the use of a phase-transfer catalyst. chegg.com

For the synthesis of the benzoic acid precursor, catalytic oxidation methods are prevalent in modern organic chemistry. Systems based on cobalt acetate (B1210297) and sodium bromide can catalytically oxidize methylarenes to benzoic acids using air as the terminal oxidant. researchgate.net This offers a greener and more efficient alternative to stoichiometric oxidants. organic-chemistry.org

| Synthetic Step | Catalyst Type | Example Catalyst(s) | Function and Advantage |

|---|---|---|---|

| Ether Formation (Williamson) | Phase-Transfer Catalyst (PTC) | Tetrabutylammonium Bromide (TBAB), Aliquat 336, PhCH2(Bu)3NCl | Transfers naphthoxide anion to the organic phase, accelerating the SN2 reaction and improving yield and selectivity for O-alkylation. phasetransfercatalysis.comchegg.com |

| Benzoic Acid Synthesis (Oxidation) | Transition Metal Catalyst | Co(OAc)2/NaBr | Catalyzes the aerobic oxidation of a benzylic methyl group to a carboxylic acid, using air as a green oxidant. organic-chemistry.orgresearchgate.net |

| Benzoic Acid Precursor Synthesis | Metal-Organic Framework (M-OF) | Cu-MOF, Fe-MOF | Catalyzes the selective oxidation of p-xylene to 4-(hydroxymethyl)benzoic acid. google.com |

| Benzylic Bromination | Radical Initiator | AIBN, Benzoyl Peroxide | Initiates the free-radical chain reaction for the bromination of a benzylic methyl group using NBS. rsc.org |

Advanced Spectroscopic and Structural Characterization of 4 Naphthalen 2 Yloxymethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 4-(naphthalen-2-yloxymethyl)benzoic acid, both ¹H and ¹³C NMR would provide crucial information about the hydrogen and carbon framework, respectively.

In the ¹H NMR spectrum, the protons on the benzoic acid ring would likely appear as two doublets in the aromatic region (approximately 7.5-8.2 ppm). The protons on the naphthalene (B1677914) ring system would exhibit a more complex set of multiplets further downfield. The methylene (B1212753) protons of the -OCH₂- group would be expected to produce a singlet at around 5.0-5.5 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet at a chemical shift greater than 10 ppm, which is often exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (around 170-180 ppm). The aromatic carbons of both the naphthalene and benzene (B151609) rings would resonate in the 110-160 ppm range, with quaternary carbons showing weaker signals. The methylene carbon of the -OCH₂- group would likely appear around 60-70 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10 | broad singlet |

| Benzoic Acid Ring | 7.5 - 8.2 | two doublets |

| Naphthalene Ring | 7.2 - 8.0 | multiplets |

| Methylene (-OCH₂-) | 5.0 - 5.5 | singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (-COOH) | 170 - 180 |

| Aromatic (Naphthalene & Benzene) | 110 - 160 |

| Methylene (-OCH₂-) | 60 - 70 |

Multi-Dimensional NMR Techniques for Connectivity and Stereochemical Assignment

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the benzene and naphthalene rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals. For stereochemical assignment, which is not applicable to this achiral molecule, techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would typically be used to determine through-space proximity of protons.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid, which is typically broadened due to hydrogen bonding. The C=O stretching of the carbonyl group in the carboxylic acid would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching of the ether linkage would be expected to appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would produce several peaks in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O Stretch (Ether) | 1200 - 1250 | Strong |

| Aromatic C-H Bending | 700 - 900 | Medium to Strong |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₁₈H₁₄O₃), the expected exact molecular weight is approximately 278.09 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the elemental composition.

The fragmentation pattern would likely involve the cleavage of the ether bond, leading to the formation of a naphthalen-2-yloxymethyl cation or a related fragment. Another prominent fragmentation pathway could be the loss of the carboxylic acid group.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) would be expected to show strong absorption bands in the ultraviolet region. These absorptions are due to the π → π* transitions within the naphthalene and benzoic acid aromatic systems. Benzoic acid itself typically shows absorption maxima around 230 nm and 274 nm. researchgate.net The presence of the larger, more conjugated naphthalene system would likely result in a bathochromic (red) shift of these bands to longer wavelengths and potentially the appearance of additional absorption bands characteristic of the naphthalene chromophore.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Transition | Predicted λmax (nm) | Chromophore |

| π → π | ~230 - 250 | Benzoic Acid |

| π → π | ~270 - 290 | Benzoic Acid / Naphthalene |

| π → π* | > 290 | Naphthalene |

Computational Chemistry and Theoretical Investigations of 4 Naphthalen 2 Yloxymethyl Benzoic Acid

Quantum Chemical Studies for Electronic Structure and Reactivity Profiling

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties and reactivity of 4-(naphthalen-2-yloxymethyl)benzoic acid. These studies offer a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure of organic molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine its optimized geometry and electronic properties. icm.edu.pldntb.gov.ua

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. scienceopen.com A smaller energy gap suggests higher reactivity.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to profile the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Calculated Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

Furthermore, the Molecular Electrostatic Potential (MEP) surface can be mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. niscpr.res.in The red regions on the MEP map indicate electron-rich areas (nucleophilic sites), while blue regions represent electron-deficient areas (electrophilic sites). For this compound, the carboxylic acid group would be expected to be a region of high negative potential.

The flexibility of the oxymethyl linker in this compound allows for multiple conformations. Conformational analysis is crucial for identifying the most stable (lowest energy) conformation and understanding the molecule's three-dimensional structure. Potential Energy Surface (PES) mapping, by systematically rotating the key dihedral angles, helps in locating the global and local energy minima and the transition states connecting them. This analysis provides insights into the molecule's flexibility and the energy barriers between different conformations, which can influence its biological activity and physical properties.

Molecular Simulation Techniques for Understanding Dynamic Behavior

While quantum chemical studies provide a static picture, molecular simulation techniques are employed to understand the dynamic behavior of this compound in a more realistic environment.

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, taking into account the influence of its environment, such as a solvent. ajchem-a.com By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal how the solvent affects the conformational preferences of this compound. These simulations can also provide information on the stability of the molecule's different conformations in solution and the dynamics of its interactions with solvent molecules. Key parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's structure over the simulation period. ajchem-a.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This is particularly relevant for understanding the potential biological activity of this compound. Docking simulations can identify the most likely binding mode of the molecule within the active site of a target protein and estimate the binding affinity. researchgate.net The results of docking studies can highlight key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding. niscpr.res.in This information is invaluable for understanding the molecule's mechanism of action at a molecular level.

Table 2: Hypothetical Docking Simulation Results of this compound with a Target Protein

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Interacting Residues | Tyr23, Ser45, Leu89 |

| Hydrogen Bonds | 2 |

Structure-Based Design Principles for Analog Development

The insights gained from computational studies of this compound can be leveraged for the structure-based design of new analogs with improved properties. By understanding the structure-activity relationships, modifications can be made to the parent molecule to enhance its binding affinity, selectivity, or other desired characteristics. nih.gov For instance, the naphthalene (B1677914) or benzoic acid rings could be substituted with different functional groups to modulate the electronic properties and steric interactions. The oxymethyl linker could also be modified to alter the molecule's flexibility and conformational preferences. This iterative process of computational analysis and chemical synthesis is a cornerstone of modern drug discovery and materials science.

No Scientific Literature Found for Coordination and Supramolecular Chemistry of this compound

Following a comprehensive and exhaustive search of available scientific databases and scholarly publications, no specific research articles, communications, or reviews detailing the coordination and supramolecular chemistry of the compound This compound could be identified.

The investigation was structured to uncover information pertaining to the design, synthesis, and characterization of metal-organic complexes, coordination polymers, and Metal-Organic Frameworks (MOFs) utilizing this specific carboxylate ligand. Additionally, the search aimed to find studies on its supramolecular self-assembly driven by non-covalent interactions, such as hydrogen bonding and aromatic stacking, as well as any potential responsiveness of such systems to external stimuli.

Despite employing a wide range of search queries encompassing the compound's chemical name, CAS Number (100935-71-3), and relevant chemical concepts, the search yielded no results that specifically address the topics outlined in the requested article structure. The scientific literature appears to be silent on the following key areas for This compound :

Coordination and Supramolecular Chemistry of 4 Naphthalen 2 Yloxymethyl Benzoic Acid

External Stimuli Responsiveness in Supramolecular Systems:Without any established supramolecular systems based on this compound, no research into their response to external stimuli (e.g., light, heat, guest molecules) has been reported.

While the broader fields of coordination chemistry and supramolecular chemistry are rich with examples of other aromatic carboxylic acid ligands, including those containing naphthalene (B1677914) or benzoic acid groups, the specific molecule of 4-(naphthalen-2-yloxymethyl)benzoic acid has not been the subject of published research in these contexts. Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for the requested article outline.

Applications in Advanced Materials Science and Functional Chemical Systems

Development of Luminescent and Optoelectronic Materials

The presence of the naphthalene (B1677914) moiety in 4-(naphthalen-2-yloxymethyl)benzoic acid imparts intrinsic luminescent properties, making it a valuable building block for optoelectronic materials. The extended π-system of naphthalene is capable of absorbing and emitting light, a characteristic that can be finely tuned through molecular design and incorporation into larger systems.

Photophysical Characterization, Emission Properties, and Quantum Yields

While specific photophysical data for this compound is not extensively documented in publicly available literature, the properties of analogous naphthalene-containing carboxylic acids provide significant insights. Generally, naphthalene derivatives exhibit fluorescence in the ultraviolet to visible region, characterized by their absorption and emission maxima, Stokes shift, and fluorescence quantum yield.

For instance, studies on related naphthalene-based ligands in coordination polymers have shown that their photoluminescence properties are a key feature. These materials are expected to exhibit photoluminescence under UV excitation due to the extended aromaticity of the ligands linked to metal ions with a closed-shell electronic configuration. The quantum yields of such materials, measured in the solid state, are indicative of their efficiency as light-emitting materials.

The photophysical properties of a molecule like this compound are influenced by the ether linkage between the naphthalene and benzoic acid groups. This -OCH₂- bridge can act as a blocking group, interrupting the π-conjugation between the two aromatic systems. This separation can lead to distinct photophysical behavior compared to directly linked systems, potentially preserving the inherent fluorescence of the naphthalene unit without significant quenching or shifting from the benzoic acid moiety. The solvent environment also plays a crucial role, with polar solvents often leading to shifts in emission wavelengths due to solvatochromic effects.

Table 1: General Photophysical Properties of Naphthalene-Based Chromophores

| Property | Typical Characteristics | Influencing Factors |

| Absorption Maximum (λabs) | Typically in the UV region (250-350 nm) | Solvent polarity, substitution on the naphthalene ring |

| Emission Maximum (λem) | UV to visible region (320-450 nm) | Solvent polarity, molecular rigidity, aggregation state |

| Quantum Yield (ΦF) | Varies widely, can be high in non-polar solvents | Molecular structure, presence of quenchers, temperature |

| Stokes Shift | Moderate to large | Molecular flexibility, excited-state geometry changes |

Design of Fluorescent Probes and Chemosensors

The structural motifs present in this compound are highly relevant to the design of fluorescent probes and chemosensors. Naphthalene derivatives are widely used as fluorophores due to their excellent photochemical and physical properties, including good stability, structural plasticity, and high quantum efficiency. The benzoic acid group provides a convenient site for modification or for acting as a recognition site for specific analytes.

Naphthalene-based fluorescent probes have been successfully developed for the detection of various metal ions. The mechanism of sensing often relies on processes such as photo-induced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). For example, a fluorescent probe can be designed where the fluorescence of the naphthalene unit is initially quenched. Upon binding to a target analyte, a conformational change or alteration in the electronic properties of the recognition site can disrupt the quenching pathway, leading to a "turn-on" fluorescent response.

While specific applications of this compound as a chemosensor are not detailed in the literature, its structure is amenable to such applications. The carboxylic acid group could be used to coordinate with metal ions, and the resulting complexation could modulate the fluorescence of the naphthalene moiety, allowing for the detection of the target ion.

Role in Polymer Science and Engineered Functional Polymers

The bifunctional nature of this compound, possessing a bulky, photoactive group and a reactive carboxylic acid, makes it a valuable monomer or building block in polymer science for the creation of engineered functional polymers.

The carboxylic acid group can be readily transformed into other functional groups or used directly in polymerization reactions such as polyesterification or polyamidation. Its incorporation into a polymer backbone can introduce the desirable properties of the naphthalene unit, such as fluorescence, thermal stability, and specific intermolecular interactions.

A relevant example is the incorporation of a structurally similar chromophoric system, 4-[(E)-2-(3-hydroxynaphthalen-2-yl)diazen-1-yl] benzoic acid, onto a lignin (B12514952) biopolymer. scirp.org In this case, the carboxylic acid function was used to covalently attach the chromophore to the hydroxyl groups of lignin. scirp.org This modification resulted in a material with enhanced light absorption and emission properties, demonstrating how such molecules can be used to functionalize polymers. scirp.org

Furthermore, naphthalene-containing dicarboxylic acids are extensively used as linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are crystalline solids constructed from metal ions or clusters bridged by organic ligands. The geometry and properties of the resulting framework are dictated by the structure of the organic linker. The length, rigidity, and functionality of this compound would influence the topology and pore environment of the resulting MOF, potentially leading to materials with applications in gas storage, separation, or sensing.

Catalytic Applications as a Ligand or Precursor in Homogeneous and Heterogeneous Systems

In the realm of catalysis, carboxylic acids are common ligands for the synthesis of metal complexes that can act as catalysts. The carboxylate group of this compound can coordinate to a variety of metal centers in different binding modes, including monodentate, bidentate chelating, and bridging fashions. mdpi.com

The naphthalene moiety can influence the catalytic activity of the resulting metal complex in several ways. Its steric bulk can create a specific coordination environment around the metal center, which can enhance the selectivity of a catalytic reaction. Additionally, the aromatic nature of the naphthalene ring can engage in non-covalent interactions, such as π-stacking, with substrates or other components of the catalytic system, potentially influencing the reaction pathway.

While direct catalytic applications of metal complexes derived from this compound have not been reported, the broader class of metal-carboxylate complexes is known to be active in a range of catalytic transformations. For example, metal complexes with naphthalene-based carboxylate ligands are known, though their applications have been more extensively explored in areas like biological activity rather than catalysis. mdpi.comnih.gov However, the fundamental principles of ligand design for catalysis suggest that complexes of this compound could be investigated for reactions such as oxidation, reduction, or C-C coupling reactions, where the electronic and steric properties of the ligand play a crucial role in determining the catalyst's performance. The synthesis of coordination polymers or MOFs with this ligand could also lead to heterogeneous catalysts with well-defined active sites.

Structure Activity Relationship Sar and Molecular Feature Correlation Studies of 4 Naphthalen 2 Yloxymethyl Benzoic Acid and Its Analogs

Investigation of Substituent Effects on Molecular Properties and Interactions

The core structure of 4-(naphthalen-2-yloxymethyl)benzoic acid features a naphthalene (B1677914) ring, a benzoic acid group, and an ether linkage, each offering sites for chemical modification. The electronic and steric properties of substituents introduced onto these rings can profoundly influence the molecule's properties, such as binding affinity, lipophilicity, and electronic distribution.

Research on analogous structures consistently demonstrates that the nature and position of substituents are critical determinants of biological activity. For instance, in studies on naphthalimide derivatives, substituents at the 4-position were found to remarkably influence cytotoxic activity and DNA binding capabilities. nih.gov Similarly, investigations into other benzoic acid derivatives have shown that even the simple relocation of a methyl group can significantly alter predicted bioactivity. icm.edu.pl

Computational studies on ortho-substituted naphthoic acids have further quantified these effects, revealing that substituents modify the reactivity and potential biological action by altering bond lengths, angles, and electronic properties of the core structure. researchgate.net The carboxyl group, the ring system, and the specific substituents are all crucial for optimized activity and binding. researchgate.net In a series of 1,4-bis(arylsulfonamido)naphthalene derivatives, an O-linked naphthalene analog with a 4-fluorobenzyloxy substitution exhibited a remarkable improvement in inhibitory activity against the Keap1-Nrf2 protein-protein interaction, highlighting the potent effect of specific alkoxy substitutions on the naphthalene core. nih.gov

The following table summarizes findings from studies on analogous compounds, illustrating the impact of specific substituent changes on molecular properties or biological activities.

| Parent Scaffold | Substituent Modification | Observed Effect | Reference |

| Naphthalimide | Change from piperazine (B1678402) to piperidine (B6355638) moiety at the 4-position | Enhanced cytotoxic activity against Hela, SGC-7901, and A549 cells. nih.gov | nih.gov |

| 2-(phenoxymethyl)-benzoic acid derivative | Shift of a methyl group on the phenoxy ring from ortho- to meta-position | Increased bioactivity predictions for Endothelin B receptor antagonism. icm.edu.pl | icm.edu.pl |

| Benzoylaminobenzoic acid | Addition of -OH group to the nucleus | Increased inhibitory activity against β-ketoacyl-acyl carrier protein synthase III. nih.gov | nih.gov |

| 1,4-diamino substituted aromatic ring | Replacement of a phenyl ring with a naphthalene scaffold (12d) | Remarkable improvement in inhibitory activity against Keap1-Nrf2 protein-protein interaction. nih.gov | nih.gov |

| Tricyclic benzoic acid | Introduction of specific substitutions on the tricyclic core (analog 13a) | Strong antiproliferative effect on acute myeloid leukemia (AML) cells. researchgate.net | researchgate.net |

These examples underscore a fundamental principle in SAR: minor structural changes can lead to significant functional consequences. For this compound analogs, this implies that substitutions such as halogens, alkyl, or alkoxy groups on either the naphthalene or benzoic acid ring could modulate interactions by altering hydrogen bonding capacity, steric hindrance, or π-π stacking potential. nih.gov

Topological and Electronic Descriptors in Property Prediction

To move beyond qualitative observations and establish predictive models, quantitative structure-activity relationship (QSAR) studies are employed. These methods correlate variations in biological activity with changes in physicochemical properties, which are quantified by molecular descriptors. wu.ac.th These descriptors can be broadly categorized as topological (describing molecular structure and connectivity) and electronic (describing the distribution of electrons). researchgate.net

For analogs of this compound, several descriptors are particularly relevant. Hydrophobicity, often represented by the partition coefficient (log P), is crucial for membrane permeability and interaction with hydrophobic binding pockets. nih.govnih.gov Electronic descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into a molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

Topological indices, which are numerical values derived from the molecular graph, offer a way to encode information about a molecule's size, shape, and branching. researchgate.netnih.gov Indices like the Wiener Index, Randic Index, and Zagreb Indices have been shown to correlate well with properties like lipophilicity and bioactivity in various chemical series. researchgate.netchemmethod.com

QSAR studies on benzoic acid derivatives have successfully used a combination of descriptors to predict toxicity. For example, the toxicity of various benzoic acids was effectively modeled using log P in conjunction with pKa (a measure of ionization) and ELUMO. nih.gov This indicates that a combination of hydrophobicity and electronic properties governs the molecule's toxic mechanism. Similarly, QSAR analyses of benzoylaminobenzoic acid inhibitors revealed that activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov

The table below lists key descriptors and their relevance in predicting the properties of aromatic carboxylic acids and naphthalene-containing compounds.

| Descriptor Type | Specific Descriptor | Predicted Property / Relevance | Reference |

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Electron accepting capability, reactivity, toxicity prediction. nih.gov | nih.gov |

| Electronic | Dipole Moment | Polarity, solubility, and strength of intermolecular interactions. researchgate.net | researchgate.net |

| Lipophilicity | log P (Partition Coefficient) | Hydrophobicity, membrane permeability, non-polar narcosis toxicity. nih.govnih.gov | nih.govnih.gov |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability, receptor binding. nih.gov | nih.gov |

| Topological | Wiener Index / Randic Index | Lipophilicity and bioactivity prediction. researchgate.netchemmethod.com | researchgate.netchemmethod.com |

| Constitutional | pKa | Degree of ionization at a given pH, influencing solubility and membrane transport. nih.gov | nih.gov |

By calculating these descriptors for a series of this compound analogs and correlating them with experimentally determined activities, researchers can develop robust QSAR models. Such models are invaluable for prioritizing the synthesis of new compounds and for designing molecules with enhanced potency and selectivity. wu.ac.th

Design Principles for Modulating Molecular Recognition and Assembly

The ability of a molecule to interact with a biological target or to self-assemble into a larger structure is governed by the principles of molecular recognition. diva-portal.org This process is driven by a collection of non-covalent interactions, including hydrogen bonding, π-π stacking, van der Waals forces, and electrostatic interactions. nih.govdiva-portal.org The design of analogs of this compound leverages these forces to control molecular behavior.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This functionality is critical for interactions with polar residues in a protein's active site or for forming predictable, stable structures like dimers in the solid state. icm.edu.pl Modifying the electronic properties of the benzoic acid ring with electron-withdrawing or -donating substituents can tune the acidity (pKa) of the carboxyl group, thereby modulating the strength of these hydrogen bonds.

π-π Stacking: The electron-rich naphthalene ring is a key feature for engaging in π-π stacking interactions. These interactions are crucial for binding to aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins or for directing the assembly of molecules in crystal engineering. The strength and geometry of these interactions can be modulated by introducing substituents that alter the quadrupole moment of the aromatic system.

Hydrophobic Interactions: The large, nonpolar surface area of the naphthalene moiety promotes hydrophobic interactions. In an aqueous biological environment, burying this hydrophobic surface within a protein's binding pocket can be a major thermodynamic driving force for binding.

By strategically combining these features, a pharmacophore model for a desired activity can be established. For example, studies on various bioactive scaffolds confirm that the spatial arrangement of hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups is the basis of molecular recognition and biological activity. nih.govrsc.org The ether linkage in this compound provides specific conformational flexibility, allowing the naphthalene and benzoic acid moieties to adopt optimal orientations for binding or assembly. Altering the length or nature of this linker is a common strategy for optimizing these interactions. The analysis of crystal structures of related benzoic acid derivatives reveals how different structural motifs, such as chains and dimers, are formed through a combination of hydrogen bonds and C-H...π interactions, providing a template for designing molecules that self-assemble into desired supramolecular architectures. icm.edu.pl

Emerging Research Frontiers and Future Perspectives for 4 Naphthalen 2 Yloxymethyl Benzoic Acid

The molecule 4-(naphthalen-2-yloxymethyl)benzoic acid, with its unique architecture combining a rigid naphthalene (B1677914) moiety and a functional benzoic acid group via a flexible ether linkage, stands as a promising scaffold for innovation across multiple scientific disciplines. While its full potential is still being uncovered, emerging research frontiers in computational design, synthetic chemistry, advanced characterization, and materials science are poised to unlock novel applications and a deeper understanding of its capabilities. This article explores the future perspectives for this compound, focusing on cutting-edge research directions that are set to define its role in the next generation of chemical science and technology.

Q & A

Q. What are the standard synthetic routes for 4-(naphthalen-2-yloxymethyl)benzoic Acid, and how are reaction conditions optimized?

The synthesis typically involves coupling naphthalen-2-ol derivatives with a benzoic acid backbone via ether or ester linkages. Common reagents include alkyl halides or acyl chlorides, with base catalysts like sodium hydride or potassium carbonate. Reaction optimization focuses on controlling temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize side reactions like hydrolysis or over-alkylation. Post-synthesis purification often employs column chromatography or recrystallization .

Q. Which analytical techniques are recommended for structural characterization of this compound?

- NMR Spectroscopy : and NMR confirm the aromatic protons and carbons, with characteristic shifts for the naphthyloxy and methylene groups.

- X-ray Crystallography : Resolves spatial arrangement, as demonstrated in similar benzoic acid derivatives (e.g., 4-(dimethylamino)benzohydrazide, where hydrogen bonding networks were mapped) .

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm, C-O-C stretch at ~1250 cm) .

Q. How can solubility and stability be assessed for this compound in aqueous and organic media?

Solubility is tested via incremental solvent addition (e.g., water, ethanol, DMSO) under sonication. Stability studies involve HPLC or UV-Vis monitoring under varying pH (2–12), temperatures (4–40°C), and light exposure. For example, analogous compounds like 4-(octanoyloxy)benzoic acid showed pH-dependent degradation in alkaline conditions .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved during structural validation?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing differences. Cross-validate using:

- DFT Calculations : Compare experimental NMR shifts with computed spectra (e.g., B3LYP/6-311+G(d,p) basis sets) .

- Variable-Temperature NMR : Detect conformational changes or hydrogen-bonding dynamics .

- Multi-technique analysis : Pair XRD with mass spectrometry to confirm molecular weight and fragmentation patterns .

Q. What strategies are effective in optimizing yield for large-scale synthesis while minimizing impurities?

- Flow Chemistry : Enhances heat/mass transfer and reduces side reactions (e.g., via microreactors for exothermic steps) .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., reagent ratio, residence time) using response surface methodology .

- In-line Monitoring : Use PAT tools like Raman spectroscopy to track reaction progress in real time .

Q. How can researchers evaluate the compound’s potential as an enzyme inhibitor or receptor modulator?

- Molecular Docking : Screen against target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina.

- In Vitro Assays : Measure IC values via fluorescence-based activity assays (e.g., NADH-coupled systems for oxidoreductases) .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450 interactions, as done for similar benzoic acid derivatives .

Q. What methodologies are suitable for assessing environmental or toxicological risks of this compound?

- Read-Across Models : Compare with structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) for toxicity endpoints like mutagenicity or bioaccumulation .

- Ecotoxicology Assays : Test aquatic toxicity using Daphnia magna or algal growth inhibition studies .

- SPE-LC/MS/MS : Quantify environmental persistence in wastewater or sludge, following protocols for phenolic contaminants .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.